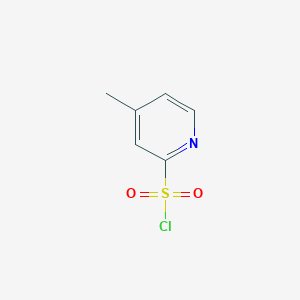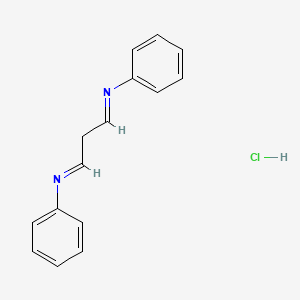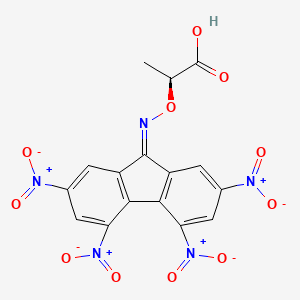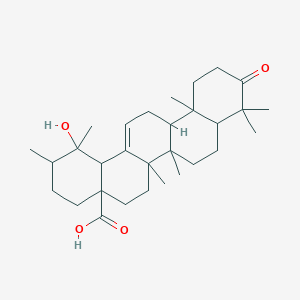
Cloruro de 4-metilpiridina-2-sulfonilo
Descripción general
Descripción
4-Methyl-pyridine-2-sulfonyl chloride is a chemical compound with the molecular weight of 191.64 . It is also known as 4-methyl-2-pyridinesulfonyl chloride .
Molecular Structure Analysis
The IUPAC name for 4-Methyl-pyridine-2-sulfonyl chloride is 4-methyl-2-pyridinesulfonyl chloride . The InChI code for this compound is 1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 .
Physical And Chemical Properties Analysis
4-Methyl-pyridine-2-sulfonyl chloride is a solid compound . Its molecular weight is 191.64 .
Aplicaciones Científicas De Investigación
Análisis de Biomarcadores en Investigación del Cáncer
El cloruro de 4-metilpiridina-2-sulfonilo se utiliza en la cuantificación de metabolitos de estrógenos, que sirven como biomarcadores cruciales para evaluar los riesgos de cáncer y las enfermedades metabólicas. El compuesto ayuda en la medición sensible y precisa de estos metabolitos, especialmente sus formas no conjugadas en humanos .
Síntesis de Derivados de Piridinasulfonilo
En la síntesis química, el this compound se emplea para la preparación de derivados de piridinasulfonilo. Estos derivados tienen diversas aplicaciones, incluyendo como intermediarios en productos farmacéuticos y agroquímicos .
Investigación en Proteómica
Este compuesto es un producto especializado utilizado en la investigación en proteómica. La proteómica implica el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones .
Preparación de Catalizadores
El this compound está involucrado en la preparación de nanocatalizadores recuperables magnéticamente utilizados en reacciones químicas debido a su alta superficie, preparación simple y ventajas de modificación .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-pyridine-2-sulfonyl chloride is the aromatic nucleus of organic compounds . This compound acts as an electrophile, a species that seeks electrons and forms bonds with nucleophiles, which are electron-rich species .
Mode of Action
4-Methyl-pyridine-2-sulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the 4-Methyl-pyridine-2-sulfonyl chloride molecule forms a bond with the aromatic nucleus, resulting in the formation of a corresponding sulfonyl chloride .
Biochemical Pathways
The interaction of 4-Methyl-pyridine-2-sulfonyl chloride with the aromatic nucleus can lead to various biochemical pathways. One such pathway is the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance .
Pharmacokinetics
The compound’s molecular weight of 19164 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The result of the action of 4-Methyl-pyridine-2-sulfonyl chloride is the formation of a new compound with a sulfonyl chloride group . This group is highly reactive and can participate in further chemical reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Methyl-pyridine-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is stored at -20°C to maintain its stability . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound can participate, is known to be environmentally benign .
Propiedades
IUPAC Name |
4-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOZBGOBMKGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485442 | |
| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
341008-95-5 | |
| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)







